Flibanserin N-Oxide is a metabolite of Flibanserin, which is primarily used for the treatment of hypoactive sexual desire disorder in women. Flibanserin itself acts on serotonin receptors in the brain, functioning as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. The N-Oxide variant represents an oxidative modification characterized by the addition of an oxygen atom to the nitrogen atom in the piperazine ring of Flibanserin, influencing both its pharmacokinetics and pharmacodynamics, which may affect therapeutic efficacy and safety profiles.
The synthesis of Flibanserin N-Oxide generally involves oxidative reactions. Common methods include:
The synthesis process emphasizes minimizing byproducts while achieving high yield and purity. Industrial production mirrors laboratory methods but employs larger-scale oxidizing agents and stringent controls to ensure product consistency .
Flibanserin N-Oxide can undergo several chemical reactions, including:
Common reagents used in these reactions include:
Flibanserin N-Oxide primarily serves as a metabolite in pharmacokinetic studies of Flibanserin. Its formation and concentration in biological fluids are crucial for assessing drug metabolism and potential interactions with other substances. Although it lacks direct therapeutic applications, understanding its mechanism aids in evaluating dosing regimens and safety profiles for patients using Flibanserin .
Flibanserin N-Oxide is characterized by:
Key chemical properties include:
Relevant data includes:
Flibanserin N-Oxide is primarily studied for its role as a metabolite in pharmacokinetic studies related to Flibanserin. Its presence can significantly influence therapeutic outcomes related to sexual desire disorders. While it does not have direct therapeutic applications, understanding its metabolic pathways is essential for evaluating drug interactions and optimizing treatment regimens .
N-Oxide metabolites represent a critical biotransformation pathway for nitrogen-containing xenobiotics, profoundly influencing pharmacological and toxicological outcomes. These metabolites are primarily generated through enzymatic oxidation catalyzed by hepatic cytochrome P450 (CYP) isoforms and flavin-containing monooxygenases (FMOs). The formation of N-oxides typically enhances a compound's water solubility, facilitating renal excretion and reducing systemic exposure to the parent drug. However, this metabolic pathway carries a dualistic nature. Certain N-oxides undergo enzymatic reduction back to their parent tertiary amines within systemic circulation or intestinal compartments, effectively creating a metabolic loop that prolongs drug exposure. More critically, structural alerts associated with specific N-oxides—particularly those derived from heterocyclic amines—can undergo bioactivation into electrophilic intermediates capable of protein adduction and cellular damage. For instance, pyrrolizidine alkaloid N-oxides are reductively converted in the gut and liver to toxic parent alkaloids, which subsequently generate hepatotoxic pyrrole-protein adducts [9]. This redox cycling mechanism underscores the complex role N-oxide metabolites play in both detoxification and toxicity pathways, necessitating detailed characterization for any therapeutically relevant compound.
Flibanserin (1), a multifunctional serotonin receptor modulator approved for hypoactive sexual desire disorder (HSDD), undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2C19. Among its documented oxidative metabolites, Flibanserin N-Oxide (2) emerges as a significant product of piperazine ring oxidation. In vitro studies using human liver microsomes (HLM) and S9 fractions confirm that this metabolic transformation occurs alongside other pathways like hydroxylation and N-dealkylation [2] [5]. The piperazine moiety in flibanserin—a structural element prone to oxidative metabolism—serves as the site for N-oxide formation. Crucially, this metabolite is pharmacologically inactive, distinguishing it from bioactive dealkylated metabolites like TFMPP (trifluoromethylphenylpiperazine), a minor metabolite with documented stimulant properties [2]. Despite its inactivity, Flibanserin N-Oxide's potential for back-reduction to flibanserin or further transformation into reactive species positions it as a molecule requiring rigorous toxicokinetic evaluation. Its formation represents a detoxification route under normal physiological conditions, but individual variations in CYP activity or gut microbiota composition could alter its metabolic fate [5] [9].
Despite its identification in biological matrices, significant knowledge gaps persist concerning Flibanserin N-Oxide. Its complete spectroscopic profile (including NMR chemical shifts and fragmentation patterns under various collision energies) remains inadequately documented compared to the parent drug. The precise enzymatic machinery responsible for its reduction in vivo—whether involving gut microbiota, hepatic CYPs (e.g., CYP1A2, CYP2D6 as implicated in other N-oxide reductions [9]), or cytosolic reductases—is largely unexplored. Furthermore, the toxicological implications of its potential interconversion with flibanserin or degradation into reactive intermediates are unknown. The absence of studies investigating its stability under varying pH or redox conditions represents another critical gap, as this influences its distribution, excretion, and potential for toxic side reactions. Addressing these gaps is essential for predicting drug-drug interactions, understanding individual variability in drug response, and assessing long-term safety profiles of flibanserin therapy [2] [5] [9].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: